molecular formula C18H19N9 B12246102 3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile

3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile

Cat. No.: B12246102
M. Wt: 361.4 g/mol
InChI Key: JGUGWCSTDHQWPN-UHFFFAOYSA-N
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Description

3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile is a complex organic compound with a unique structure that combines purine, pyrrolo, and pyrazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Purine Moiety: This can be achieved through the reaction of ethylamine with a suitable purine precursor under controlled conditions.

    Construction of the Pyrrolo Ring: The pyrrolo ring is formed via cyclization reactions involving appropriate intermediates.

    Assembly of the Pyrazine Ring: The final step involves the formation of the pyrazine ring through condensation reactions with suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the purine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

    Pathway Modulation: Influencing cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile
  • 3-[5-(9-propyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile

Uniqueness

3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile is unique due to its specific ethyl substitution on the purine ring, which may confer distinct biological activities and chemical reactivity compared to its methyl and propyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H19N9

Molecular Weight

361.4 g/mol

IUPAC Name

3-[5-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C18H19N9/c1-2-25-11-24-15-17(25)22-10-23-18(15)27-8-12-6-26(7-13(12)9-27)16-14(5-19)20-3-4-21-16/h3-4,10-13H,2,6-9H2,1H3

InChI Key

JGUGWCSTDHQWPN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=CN=C5C#N

Origin of Product

United States

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